4-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sulfonamide Hybrids and Their Biological Activities
Sulfonamides, including structures related to the specified compound, are vital in drug discovery due to their wide range of biological activities. These compounds have been explored for their antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Recent advances have focused on designing sulfonamide hybrids by combining sulfonamide structures with other pharmacologically active scaffolds, such as coumarin, indole, quinoline, isoquinoline, and pyrazole, to develop novel therapeutic agents. These hybrids exhibit a significant range of activities, showcasing the versatility of sulfonamide-based compounds in therapeutic applications (Reihane Ghomashi et al., 2022).
Synthesis and Transformation of Heterocyclic Compounds
The synthesis and functionalization of heterocyclic compounds related to the specified chemical structure are critical for developing new therapeutic agents. Techniques such as the Beckmann rearrangement have been used to synthesize compounds containing novel heterocyclic systems, including pyrazolo[3',4':5,6]pyrido[3,2-b]azepine derivatives. These methods offer new pathways for creating biologically active molecules with potential therapeutic applications (G. G. Yakovenko et al., 2021).
Caspase-3 Inhibitory Activity
Some sulfonamide derivatives have been identified as potent inhibitors of caspase-3, a key enzyme in apoptosis (programmed cell death), highlighting their potential as therapeutic agents for diseases characterized by abnormal cell death, such as cancer and neurodegenerative disorders. This research area explores the structure-activity relationships of sulfonamide compounds to optimize their caspase-3 inhibitory activity (Dmitri V Kravchenko et al., 2005).
Antiproliferative and Antibacterial Activities
The exploration of tetracyclic quinolone derivatives and related compounds has shown significant promise in antibacterial and antiproliferative applications. Studies have synthesized novel compounds within this class and evaluated their activities against a range of bacteria and cancer cell lines. This research underscores the potential of these compounds in developing new antibiotics and anticancer therapies (Yoshikazu Jinbo et al., 1993).
Eigenschaften
IUPAC Name |
11-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c24-18-5-4-13-9-16(10-14-6-8-22(18)19(13)14)27(25,26)21-12-15-11-20-23-7-2-1-3-17(15)23/h9-11,21H,1-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIZDMVBQXTANK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.